Dichloro(chloromethyl)(4-methylphenyl)silane
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Overview
Description
Dichloro(chloromethyl)(4-methylphenyl)silane is a chemical compound with the molecular formula C8H9Cl3Si. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(chloromethyl)(4-methylphenyl)silane can be synthesized through the reaction of chloromethylsilane with 4-methylphenylsilane under specific conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dichloro(chloromethyl)(4-methylphenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other groups through nucleophilic substitution reactions.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation and Reduction: It can undergo oxidation to form silanols and reduction to form silanes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Water: Hydrolysis reactions typically involve water as the reactant.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., lithium aluminum hydride) are used in oxidation and reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as aminosilanes or alkoxysilanes are formed.
Hydrolysis Products: Silanols and hydrochloric acid are the primary products.
Oxidation and Reduction Products: Silanols and silanes are formed through oxidation and reduction, respectively.
Scientific Research Applications
Dichloro(chloromethyl)(4-methylphenyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and in the development of biocompatible materials.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism by which dichloro(chloromethyl)(4-methylphenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The compound can form covalent bonds with nucleophilic groups in biomolecules, leading to modifications in their structure and function. The pathways involved in these interactions include nucleophilic substitution and hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the 4-methylphenyl group.
Chloromethylsilane: Contains only one chlorine atom and lacks the 4-methylphenyl group.
Methylphenylsilane: Lacks the chlorine atoms present in dichloro(chloromethyl)(4-methylphenyl)silane.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and the 4-methylphenyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .
Properties
CAS No. |
879409-34-4 |
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Molecular Formula |
C8H9Cl3Si |
Molecular Weight |
239.6 g/mol |
IUPAC Name |
dichloro-(chloromethyl)-(4-methylphenyl)silane |
InChI |
InChI=1S/C8H9Cl3Si/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6H2,1H3 |
InChI Key |
PXGSIKDKSHYWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](CCl)(Cl)Cl |
Origin of Product |
United States |
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